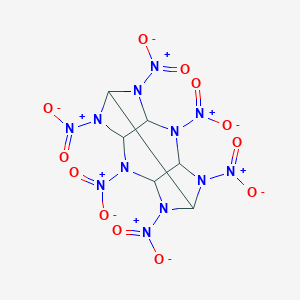

Hexanitrohexaazaisowurtzitane

Beschreibung

Contextualization within High Energy Density Materials (HEDM) Research

High Energy Density Materials (HEDMs) are a focal point of extensive research due to their applications as components in rocket propellants, powders, and high-performance explosives. mdpi.comnih.gov The primary goal in HEDM research is the development of new materials that offer superior performance, high thermal stability, and low sensitivity. icm.edu.pl The performance of an energetic compound is largely determined by its density, oxygen balance, heat of formation, and stability. researchgate.net

Evolution of Energetic Compounds and HNIW's Position in the Field

The history of energetic compounds dates back to the mid-19th century with the synthesis of organic nitrates like Nitrocellulose in 1846 and Nitroglycerin in 1847. mdpi.com Aromatic nitro compounds such as Trinitrotoluene (TNT), prepared in 1863, were pivotal during World War II. mdpi.com The development of nitramines like RDX (1,3,5-trinitro-1,3,5-triazacyclohexane) and HMX (1,3,5,7-tetranitro-1,3,5,7-tetraazacyclooctane) after World War II marked a significant advancement in the field. mdpi.comsemanticscholar.org

The synthesis of HNIW in 1987 represented a major breakthrough. mdpi.com It is considered the most powerful non-nuclear elemental explosive for practical applications, with a detonation velocity of up to 9,500 m/s. mdpi.com This performance surpasses that of previous generations of explosives. mdpi.com HNIW releases approximately 20% more energy than traditional HMX-based propellants and possesses a more favorable oxidizer-to-fuel ratio than conventional explosives like HMX or RDX. wikipedia.org Its development was spurred by the proposal in the early 1980s to create a new generation of HEDMs with more comprehensive performance than HMX. mdpi.com

| Compound | Chemical Formula | Density (g/cm³) | Detonation Velocity (m/s) | Year First Synthesized |

|---|---|---|---|---|

| TNT | C₇H₅N₃O₆ | 1.654 | 6,900 | 1863 mdpi.com |

| RDX | C₃H₆N₆O₆ | 1.82 | 8,750 | 1899 mdpi.comjatm.com.br |

| HMX | C₄H₈N₈O₈ | 1.91 | 9,100 | 1941 mdpi.comjatm.com.br |

| HNIW (CL-20) | C₆H₆N₁₂O₁₂ | 2.044 wikipedia.org | 9,500 mdpi.com | 1987 researchgate.netmdpi.com |

Overview of Research and Development Work on HNIW and HNIW-Based Formulations

Since its initial synthesis, HNIW has been the subject of intensive research. researchgate.net Investigations have focused on its synthesis, properties, and applications in various energetic formulations. researchgate.netresearchgate.net A widely used synthesis route involves a four-step process: condensation of benzylamine (B48309) and glyoxal (B1671930) to form hexabenzylhexaazaisowurtzitane (HBIW), debenzylation to create a nitration precursor, nitration to yield α- or γ-CL-20, and finally, a crystal-structure transformation to the desired ε-CL-20 polymorph. mdpi.comsemanticscholar.org The ε-polymorph is the most stable and dense form.

Research has also extensively explored HNIW-based formulations, particularly polymer-bonded explosives (PBXs). tandfonline.comtandfonline.com These formulations aim to enhance the safety and processability of HNIW while retaining its high energy output. tandfonline.comingentaconnect.com Studies have investigated the effects of different binders and plasticizers on the thermal stability and mechanical sensitivity of HNIW-based PBXs. icm.edu.plingentaconnect.com For instance, PBXs have been developed using binders like hydroxyl-terminated polybutadiene (B167195) (HTPB) and cellulose (B213188) acetate (B1210297) butyrate (B1204436) (CAB). tandfonline.comicm.edu.pl

Furthermore, co-crystallization has been explored as a method to improve the stability of HNIW. wikipedia.org Co-crystals of HNIW with compounds like TNT and HMX have been shown to possess enhanced safety characteristics. wikipedia.orgsciencemadness.org Research into HNIW-based propellant formulations has also been a significant area of study, investigating its thermal decomposition and performance in these systems. dtic.milnih.gov

| Formulation Type | Components | Key Research Focus | Reference |

|---|---|---|---|

| Polymer-Bonded Explosive (PBX) | HNIW, FOX-7, CAB, BDNPA/F, Graphite | Balancing energy and vulnerability. tandfonline.com | tandfonline.com |

| Polymer-Bonded Explosive (PBX) | HNIW, CAB/F2311, Plasticizer, Desensitizer | Thermal decomposition and detonation properties. ingentaconnect.com | ingentaconnect.com |

| Co-crystal | HNIW, TNT | Increased thermal stability for safer transport. wikipedia.orgsciencemadness.org | wikipedia.orgsciencemadness.org |

| Co-crystal | HNIW, HMX | Similar safety to HMX with greater firing power. wikipedia.org | wikipedia.org |

| Propellant | HNIW, Nitrate ester, Plasticizers, Thermoplastic elastomer | Pyrolysis product distribution and decomposition mechanisms. dtic.mil | dtic.mil |

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

135285-90-4 |

|---|---|

Molekularformel |

C6H6N12O12 |

Molekulargewicht |

438.19 g/mol |

IUPAC-Name |

2,4,6,8,10,12-hexanitro-2,4,6,8,10,12-hexazatetracyclo[5.5.0.03,11.05,9]dodecane |

InChI |

InChI=1S/C6H6N12O12/c19-13(20)7-1-2-8(14(21)22)5(7)6-9(15(23)24)3(11(1)17(27)28)4(10(6)16(25)26)12(2)18(29)30/h1-6H |

InChI-Schlüssel |

NDYLCHGXSQOGMS-UHFFFAOYSA-N |

SMILES |

C12C3N(C4C(N3[N+](=O)[O-])N(C(N1[N+](=O)[O-])C(N2[N+](=O)[O-])N4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Kanonische SMILES |

C12C3N(C4C(N3[N+](=O)[O-])N(C(N1[N+](=O)[O-])C(N2[N+](=O)[O-])N4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Andere CAS-Nummern |

135285-90-4 |

Piktogramme |

Explosive; Irritant |

Synonyme |

hexanitrohexaazaisowurzitane HNIW |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Pathways of Hexanitrohexaazaisowurtzitane

Historical Development of HNIW Synthesis Routes

The journey to synthesize HNIW began with the theoretical postulation of its high-energy potential. In 1979, Chinese scholars proposed that replacing the four oxygen atoms in a related cage compound with nitramine groups would yield a molecule with superior performance to HMX, leading to the concept of HNIW. nih.gov This theoretical groundwork culminated in the first successful synthesis of HNIW by Arnold T. Nielsen at the U.S. Naval Weapons Center in 1987. nih.govmdpi.comsemanticscholar.orgresearchgate.net The general synthetic strategy developed by Nielsen involves four main processes: condensation to form the cage precursor, debenzylation to remove protective groups, nitration to introduce the energetic nitro groups, and finally, a crystal-structure transformation to obtain the desired ε-polymorph of HNIW. nih.govmdpi.comsemanticscholar.org This foundational route has remained the principal strategy for HNIW production, with subsequent research focusing on optimizing each step and exploring alternative pathways to improve efficiency and cost-effectiveness. acs.org

The route established by Nielsen is the most widely used and studied method for producing HNIW. mdpi.comsemanticscholar.org It begins with common starting materials and builds the complex cage structure, which is then functionalized in subsequent steps. nih.govacs.org

The initial and crucial step in Nielsen's synthesis is the formation of the isowurtzitane cage. This is achieved through the acid-catalyzed condensation of benzylamine (B48309) with glyoxal (B1671930). acs.orgbibliotekanauki.plmdpi.com The reaction yields 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-hexaazatetracyclo[5.5.0.05,9.03,11]dodecane, commonly known as Hexabenzylhexaazaisowurtzitane (HBIW). bibliotekanauki.plgoogle.com

The reaction mechanism involves several intermediates. Computational studies suggest the formation of 1,2-bis(benzylamino)-1,2-ethanediol, which, under acidic conditions, dehydrates to form other intermediates that ultimately cyclize to create the HBIW cage structure. rsc.org The choice of solvent and catalyst is critical for achieving high yields, which can be in the range of 80–90%. mdpi.com Various organic solvents and protonic acid catalysts are employed to facilitate this condensation. bibliotekanauki.plresearchgate.net

Table 1: HBIW Condensation Reaction Parameters

| Reactants | Catalyst | Solvent | Key Characteristics |

|---|---|---|---|

| Benzylamine and Glyoxal | Protonic Acids (e.g., Sulfuric Acid) | Organic Solvents (e.g., Acetonitrile (B52724), Methanol) | Forms the foundational hexasubstituted hexaazaisowurtzitane cage structure. bibliotekanauki.plmdpi.comgoogle.com |

Direct nitration of HBIW is not feasible as the cage structure is unstable in the nitrating medium, leading to ring-opening. nih.govmdpi.comsemanticscholar.org Therefore, the benzyl (B1604629) groups must first be replaced with groups that are stable under nitration conditions. This is primarily achieved through a key process of reductive debenzylation, often coupled with acetylation. semanticscholar.orgmdpi.com

In this multi-step process, HBIW undergoes catalytic hydrodebenzylation where some of the benzyl groups are cleaved. semanticscholar.org Palladium-based catalysts, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), are highly effective for this transformation. mdpi.commdpi.com The reaction is typically carried out in a solvent like acetic anhydride, which simultaneously acetylates the newly formed secondary amine positions. wikipedia.org This leads to the formation of crucial nitration precursors. The most common precursor formed after a single hydrodebenzylation/acetylation step is 2,6,8,12-tetraacetyl-4,10-dibenzyl-2,4,6,8,10,12-hexaazaisowurtzitane (TADBIW). semanticscholar.orgicm.edu.pl

Further hydrodebenzylation of TADBIW can produce other important precursors like tetraacetylhexaazaisowurtzitane (TAIW). mdpi.comsemanticscholar.org These precursors are then subjected to nitration using powerful nitrating agents, such as mixtures containing nitric acid (HNO₃), sulfuric acid (H₂SO₄), or nitronium tetrafluoroborate (B81430) (NO₂BF₄), to replace the remaining acetyl and benzyl groups with nitro (NO₂) groups, finally yielding HNIW. wikipedia.orggoogle.com

Table 2: Key Precursors in Nielsen's Pathway

| Precursor | Abbreviation | Formation Method | Reference |

|---|---|---|---|

| Tetraacetyldibenzylhexaazaisowurtzitane | TADBIW | Single hydrodebenzylation/acetylation of HBIW. | mdpi.comsemanticscholar.orgicm.edu.pl |

| Tetraacetyldiformylhexaazaisowurtzitane | TADFIW | Formed from HBIW through two hydrodebenzylation steps. | mdpi.com |

| Tetraacetylhexaazaisowurtzitane | TAIW | Formed from HBIW via two hydrodebenzylation steps or from TADBIW. | mdpi.comsemanticscholar.org |

The high cost of noble metal catalysts and the lengthy process of the Nielsen route have driven research into alternative synthetic strategies. mdpi.com These efforts focus on simplifying the synthesis, avoiding expensive reagents, and exploring different chemical pathways to the isowurtzitane cage.

To circumvent the use of expensive palladium catalysts and high-pressure hydrogen in the debenzylation step, researchers have explored direct oxidative methods. mdpi.comresearchgate.net These strategies aim to remove the benzyl groups from HBIW through oxidation rather than hydrogenolysis.

One novel approach involves the treatment of HBIW with potassium permanganate (B83412) (KMnO₄) in acetic anhydride. researchgate.net This method results in oxidative debenzylation and acetylation, producing the key intermediate tetraacetyldibenzylhexaazaisowurtzitane (TADBIW) and other oxidized intermediates. These products can then be converted to HNIW through subsequent nitrosolysis and nitrolysis. researchgate.net Another greener approach utilizes a zeolite/HNO₃ system, which acts as a heterogeneous catalyst for both the debenzylation and nitrolysis of TADB in a one-pot synthesis to produce CL-20. scielo.br However, many attempts at hydrogen-free debenzylation using other methods, such as strong Lewis acids, have been unsuccessful, highlighting the difficulty in replacing the established hydrodebenzylation process. mdpi.comresearchgate.net

Examples of this approach include the work of Russian scientists who reported the condensation of sulfamate (B1201201) with glyoxal to obtain a cage precursor that was subsequently nitrated to CL-20. nih.govmdpi.com In another instance, researchers from a French company used aromatic heterocyclic methylamine (B109427) or allylamine (B125299) with acetate (B1210297) glyoxal to synthesize a hexaazaisowurtzitane derivative that could be directly nitrated. nih.govmdpi.com A U.S. patent describes a two-stage process where a primary amine (such as an allylamine) reacts with a dicarbonyl derivative (like glyoxal) to form a hexasubstituted hexaazaisowurtzitane, which is then directly nitrated to HNIW, completely avoiding the HBIW intermediate and the catalytic hydrogenolysis step. google.com Other research has focused on synthesizing new polyacylhexaazaisowurtzitanes, such as Pentaacetylhexaaza-isowurtzitane (PAIW), as potential precursors. researchgate.netkoreascience.kr

Alternative Synthetic Approaches and Precursor Chemistry

Catalysis in HNIW Synthesis and Precursor Reactions

The synthesis of HNIW is characterized by critical catalytic stages, from the initial cage formation to the deprotection of the precursor molecule. Research has intensely focused on improving these catalytic steps to enhance yield, reduce cost, and increase process safety.

Investigation of Catalyst Systems for Condensation Reactions

The foundational step in many HNIW synthesis routes is the acid-catalyzed condensation of benzylamine and glyoxal to form the isowurtzitane cage structure, Hexabenzylhexaazaisowurtzitane (HBIW). wikipedia.orgmdpi.com This reaction requires acidic and dehydrating conditions to proceed effectively. wikipedia.org Researchers have explored various catalyst systems to optimize this crucial cage-forming reaction. One notable advancement is the use of solid acid catalysts, which can simplify product separation and potentially be recycled.

A study demonstrated the successful synthesis of HBIW using melaminium tri(hydrogensulfate) as a solid acid catalyst. This approach was investigated to determine the optimal catalyst amount, with results indicating that a 10% molar ratio of the catalyst relative to glyoxal achieved a high yield of 89.86%. researchgate.net The use of such catalysts represents a move towards more efficient and potentially more environmentally benign synthesis protocols compared to traditional liquid acid catalysts. numberanalytics.comsigmaaldrich.com

Table 1: Catalyst Systems for HBIW Condensation

| Catalyst | Reactants | Key Finding | Reference |

|---|---|---|---|

| Acidic Conditions | Benzylamine, Glyoxal | General requirement for HBIW cage formation. | wikipedia.org |

Research on Catalytic Hydrodebenzylation Efficiency

Perhaps the most critical and cost-intensive step in HNIW synthesis is the catalytic hydrodebenzylation of the HBIW precursor. scispace.comresearchgate.net This process involves the removal of protective benzyl groups to yield an intermediate such as 2,6,8,12-tetraacetyl-4,10-dibenzyl-2,4,6,8,10,12-hexaazaisowurtzitane (TADBIW) or 2,4,6,8,10,12-tetraacetyl-2,4,6,8,10,12-hexaazaisowurtzitane (TAIW), which can then be nitrated. bibliotekanauki.plsemanticscholar.org The efficiency of this step is paramount for the economic production of HNIW. mdpi.com

Palladium-based systems are the most extensively studied catalysts for this transformation, valued for their ability to selectively cleave the outer C(aryl)-N bonds while preserving the core cage structure. bibliotekanauki.pl Common catalysts include palladium on carbon (Pd/C) and Pearlman's catalyst (Pd(OH)₂/C). mdpi.commdpi.com Research has shown that factors such as the catalyst support, palladium loading, and reaction conditions significantly influence the yield. mdpi.com For instance, the Degussa E101 NE/W catalyst was reported to achieve yields up to 90% in a 50-g scale process. mdpi.com

To enhance efficiency and reduce reliance on expensive palladium, researchers have explored various strategies:

Alternative Supports: Using supports like alumina (B75360) (Al₂O₃) or titania (TiO₂) can improve catalyst performance. Pd(OH)₂/Al₂O₃ has been used for the one-pot debenzylation and acetylation of HBIW. bibliotekanauki.pl Ultrasmall palladium nanoparticles supported on TiO₂ demonstrated high efficiency, requiring lower catalyst usage for the debenzylation of both HBIW and TADBIW. acs.org

Bimetallic Catalysts: The development of bimetallic catalysts, such as PdFe, has shown promise. These catalysts can exhibit higher activity and stability than their monometallic counterparts, with one study finding a PdFe catalyst yielded 4% higher than a commercial Pd/C catalyst. mdpi.com

Table 2: Research on Catalytic Hydrodebenzylation Efficiency

| Precursor | Catalyst System | Key Findings / Yield | Reference |

|---|---|---|---|

| HBIW | Degussa E101 NE/W (Pd catalyst) | Achieved yields up to 90% on a 50-g scale. | mdpi.com |

| HBIW | 10 wt.% Pd on subunit support | Resulted in an 82% yield on a 3-g scale. | mdpi.com |

| HBIW | Pd(OH)₂/Al₂O₃ | Used in a one-pot debenzylation/acetylation to form TADBIW; optimization of parameters was studied via the Taguchi method. | bibliotekanauki.pl |

| HBIW | PdFe bimetallic catalyst | Yield was 4% higher than commercial Pd/C catalyst. | mdpi.com |

| HBIW & TADBIW | Ultrasmall Pd nanoparticles on TiO₂ | Exhibited high efficiency with low catalyst usage (1 wt ‰ for HBIW, 4 wt ‰ for TADBIW). | acs.org |

Strategies for Catalyst Development and Deactivation Mitigation

A major impediment to the cost-effective production of HNIW is the rapid deactivation of the palladium-based catalysts used in the hydrodebenzylation step. scispace.comnih.gov After a single use, the catalyst is often completely deactivated, which significantly increases production costs. mdpi.com Consequently, extensive research has been dedicated to understanding the deactivation mechanisms and developing strategies to mitigate them.

Mechanisms of Deactivation:

Agglomeration of Palladium: Palladium nanoparticles can aggregate or sinter on the support surface during the reaction, reducing the number of active sites. mdpi.comscispace.combibliotekanauki.pl

Pore Blocking: By-products from the reaction or decomposition of the substrate can clog the pores of the carbon support, restricting access of reactants to the palladium active sites. scispace.commdpi.com

Leaching: Palladium can leach from the support material into the reaction mixture, resulting in a loss of active metal. mdpi.comresearchgate.net

Poisoning: Decomposition products can permanently bond with palladium, poisoning the active centers of the catalyst. scispace.com

Mitigation and Development Strategies:

New Catalyst Design: A key strategy is the development of more robust catalysts. This includes creating bimetallic catalysts (e.g., PdFe) and using alternative supports like TiO₂, g-C₃N₄, or disordered mesoporous carbon, which can enhance metal dispersion and stability. mdpi.commdpi.commdpi.com

Catalyst Regeneration: To reduce costs, methods for regenerating spent catalysts are being developed. One procedure involves heating the deactivated catalyst at 350°C in a stream of nitrogen and water vapor, which was found to partially restore catalytic activity, achieving a 42% yield in a subsequent reaction. scispace.com Another reported method uses chloroform (B151607) and glacial acetic acid combined with ultrasonic treatment to remove blockages and recover the catalyst's structural properties. mdpi.com

Table 3: Catalyst Deactivation and Mitigation

| Deactivation Cause | Description | Mitigation Strategy | Reference |

|---|---|---|---|

| Agglomeration of Pd particles | Metal nanoparticles sinter into larger, less active particles. | Develop new catalysts with better metal dispersion and stability (e.g., bimetallic, new supports). | mdpi.comscispace.com |

| Pore Blocking | By-products clog pores in the catalyst support, blocking active sites. | Develop regeneration procedures using solvents and ultrasound to clear pores. | scispace.commdpi.com |

| Palladium Leaching | Active metal is lost from the support into the reaction medium. | Improve catalyst stability through stronger metal-support interactions. | mdpi.comresearchgate.net |

Process Optimization and Scale-Up Research for HNIW Manufacturing

Transitioning HNIW synthesis from a laboratory curiosity to an industrially viable product requires significant process optimization and scale-up research. nih.govresearchgate.net The high cost associated with the multi-step synthesis, particularly the catalytic hydrodebenzylation, is a major barrier to its widespread application. researchgate.net

Research in this area focuses on several key aspects:

Reaction Condition Optimization: Statistical methods, such as the Taguchi method, have been employed to systematically optimize reaction parameters like temperature, time, pressure, and reactant ratios to maximize yield and purity. researchgate.netresearchgate.net For example, optimizing the nitrosation of TADBIW under UV radiation showed that while the reaction rate increased, it led to inferior product purity. researchgate.net

Alternative Synthetic Pathways: To simplify the process and reduce costs, novel synthesis routes are being explored. A two-stage process that avoids the expensive hydrogenolysis step by reacting a primary amine with a dicarbonyl derivative followed by direct nitration has been patented. google.com Other approaches involve using different nitrating systems, such as zeolite/HNO₃ or heteropolyacids, to create safer and more environmentally friendly conditions. researchgate.netscielo.br

Continuous Flow Technology: Moving from traditional batch reactors to continuous flow systems offers advantages in terms of safety, efficiency, and scalability. The synthesis of TAIW from TADBIW has been successfully implemented in a continuous flow reactor (H-Cube Pro), demonstrating a potential pathway for improving production technologies. researchgate.net

Crystallization and Scale-Up: The final step of obtaining HNIW with the desired crystal form (typically the ε-polymorph) and particle size distribution is critical for its performance. Research has been conducted on the scale-up of crystallization processes. In one study, a 500 L draft tube baffled (DTB) crystallizer was successfully modeled and scaled up to a 3000 L design using computational fluid dynamics (CFD) simulations, providing a framework for industrial-scale production. acs.org

Table 4: Process Optimization and Scale-Up Strategies

| Strategy | Description | Key Outcomes / Findings | Reference |

|---|---|---|---|

| Parameter Optimization (Taguchi Method) | Statistical optimization of reaction conditions (e.g., temperature, time, reagent concentration). | Optimized conditions for TADNO nitrolysis resulted in a 97% yield. | researchgate.net |

| Continuous Flow Synthesis | Using a continuous flow reactor (H-Cube Pro) for the hydrodebenzylation of TADBIW to TAIW. | Demonstrated a potential improvement over traditional batch reactions for HNIW production. | researchgate.net |

| Alternative Synthesis Routes | Developing shorter, more economical pathways, such as a 2-stage synthesis avoiding hydrogenolysis. | A novel process was patented that is simpler and less expensive. | google.com |

| Crystallizer Scale-Up (CFD) | Using computational fluid dynamics to model and scale up a DTB crystallizer from 500 L to 3000 L. | Provided a successful model for the industrial scale-up of HNIW crystallization. | acs.org |

Table of Compound Names

| Full Name | Abbreviation |

|---|---|

| This compound | HNIW, CL-20 |

| Hexabenzylhexaazaisowurtzitane | HBIW |

| 2,6,8,12-tetraacetyl-4,10-dibenzyl-2,4,6,8,10,12-hexaazaisowurtzitane | TADBIW, TADB |

| 2,4,6,8,10,12-tetraacetyl-2,4,6,8,10,12-hexaazaisowurtzitane | TAIW |

| Tetraacetyldibenzylhexaazaisowurtzitane | TADBIW |

| Tetraacetyldiformylhexaazaisowurtzitane | TADFIW |

| Hexaacetylhexaazaisowurtzitane | HAIW |

| Tetraacetyldinitrosohexaazaisowurtzitane | TADNSIW, TADNO |

| Tetraacetyldinitrohexaazaisowurtzitane | TADNIW, TADN |

| 1,3,5,7-tetranitro-1,3,5,7-tetraazacyclooctane | HMX |

Polymorphism and Crystal Engineering of Hexanitrohexaazaisowurtzitane

The performance and stability of HNIW are intrinsically linked to its crystal structure. The existence of multiple polymorphic forms, each with distinct physical properties, necessitates a thorough understanding of their characteristics and the mechanisms of their interconversion.

Identification and Characterization of α, β, γ, ε, and ζ Polymorphs

Hexanitrohexaazaisowurtzitane is known to exist in at least five polymorphic forms: α, β, γ, ε, and the high-pressure ζ form. rsc.org These polymorphs are differentiated by their crystal lattice structures and the spatial orientation of the six nitro groups relative to the caged molecular framework. icm.edu.pl

The ε-polymorph is of particular interest due to its highest crystal density and greatest thermodynamic stability under ambient conditions, which translates to superior energetic performance. icm.edu.plwiley.com The α-form is often found as a hydrate (B1144303), stabilized by the inclusion of small molecules like water. rsc.orgacs.org The γ-phase is considered the stable form at ambient conditions, though the ε-phase is the most stable thermodynamically. rsc.orgacs.org The β-form is generally the least stable. acs.org The ζ-polymorph is a high-pressure phase, observed to form from the γ-phase at pressures around 0.7 GPa. rsc.org

The characterization of these polymorphs is primarily achieved through techniques such as X-ray Diffraction (XRD) for determining crystal structure and Fourier Transform Infrared Spectroscopy (FTIR) for identifying vibrational modes specific to each form. icm.edu.plicm.edu.pl

Table 1: Crystallographic Data of HNIW Polymorphs

| Polymorph | Crystal System | Space Group | Density (g/cm³) | Reference |

|---|---|---|---|---|

| α-HNIW | Orthorhombic | Pbca | ~1.916 - 1.961 | rsc.orgwiley.com |

| β-HNIW | Orthorhombic | Pb2₁a | ~1.985 | wiley.com |

| γ-HNIW | Monoclinic | P2₁/n | ~1.916 - 1.97 | wiley.comiucr.org |

| ε-HNIW | Monoclinic | P2₁/n | ~2.044 | icm.edu.pliucr.org |

| ζ-HNIW | Monoclinic | P2₁/n | ~2.275 (at 3.3 GPa) | rsc.org |

Investigation of Phase Transition Mechanisms (e.g., ε to γ, β to γ)

The transformation between different polymorphic forms of HNIW is a critical area of study. The ε to γ phase transition is a notable example, as it represents a conversion to a less dense and less stable form. This transition can be induced by heating; for instance, the ε-form can transform into the γ-form at temperatures between 160°C and 170°C. researchgate.net Research has shown that this solid-solid phase transition can be facilitated by external stimuli. For example, the presence of water vapor can induce an irreversible ε to α phase transition at a lower temperature (around 104°C) than what is required by thermal stimulation alone. rsc.org The pressure caused by drop-weight impacts can also facilitate the ε→γ phase transition in heated HNIW. wiley.com

The transformation from the less stable β-polymorph is also of significant interest. Studies have shown that the β-form can transform into the more stable ε-form through a solution-mediated process. This transformation follows Ostwald's rule of stages, where the metastable β-form crystallizes first before converting to the thermodynamically stable ε-form. researchgate.net The kinetics of the β to ε transformation in solution have been observed to take approximately 60 minutes under specific experimental conditions. researchgate.net The transition from β to γ has also been identified through techniques like differential scanning calorimetry, where a high-temperature endothermic response was confirmed to be the β → γ transition. aip.org

Factors Governing Polymorphic Transformations (e.g., Thermal, Mechanical, Solvent Effects)

The polymorphic form of HNIW is dictated by a delicate balance of thermodynamic and kinetic factors. The primary variables governing these transformations are temperature, mechanical stress (pressure), and the solvent environment during crystallization.

Thermal Effects: Temperature is a critical factor driving phase transitions. As mentioned, heating ε-HNIW can induce its transformation to the γ-form. wiley.com The various polymorphs exhibit different thermal stabilities, with the general order of thermodynamic stability at room temperature being ε > γ > α-hydrate > β. aip.org

Mechanical Effects: The application of pressure is a significant mechanical factor. The most prominent example is the reversible transformation of the γ-polymorph to the ζ-polymorph at approximately 0.7 GPa. rsc.org The mechanical sensitivity of HNIW is also linked to its polymorphic form, with defects arising from phase transitions potentially increasing sensitivity. wiley.com

Solvent Effects: The choice of solvent and antisolvent during crystallization plays a crucial role in determining which polymorph is obtained. The polarity of the solvent and antisolvent can influence the nucleation and growth of specific crystal forms. icm.edu.pl For instance, using a non-polar antisolvent is a known strategy to obtain the desirable ε-form. icm.edu.pl The solvent-mediated transformations, such as β to ε, highlight the solvent's role in facilitating the pathway to the most stable polymorph. researchgate.net

Crystallization Strategies for Polymorph Control

Controlling the polymorphic outcome during the synthesis of HNIW is essential for ensuring optimal performance and safety. Various crystallization strategies have been developed to selectively produce the desired ε-polymorph.

Solvent-Nonsolvent Recrystallization Techniques

A widely used method for controlling HNIW polymorphism is the solvent-nonsolvent recrystallization technique, also known as antisolvent precipitation. This method involves dissolving the crude HNIW (often a mixture of polymorphs) in a suitable solvent and then adding a nonsolvent (or antisolvent) to induce precipitation. The careful selection of the solvent/antisolvent system and control of process parameters like temperature, stirring rate, and addition rate are critical for obtaining the desired polymorph with a specific crystal morphology. icm.edu.plresearchgate.net

A common and effective system for obtaining the ε-polymorph involves using ethyl acetate (B1210297) as the solvent and a non-polar liquid such as petroleum ether, n-heptane, or cyclohexane (B81311) as the antisolvent. icm.edu.plgoogle.com The principle is that the desired ε-form, being the most stable, will preferentially crystallize out of the supersaturated solution created by the addition of the antisolvent. icm.edu.pl

Table 2: Examples of Solvent-Nonsolvent Systems for ε-HNIW Crystallization

| Solvent | Antisolvent | Resulting Polymorph | Reference |

|---|---|---|---|

| Ethyl Acetate | Petroleum Ether | ε-HNIW | icm.edu.pl |

| Ethyl Acetate | n-Heptane | ε-HNIW | icm.edu.pl |

| Ethyl Acetate | Cyclohexane | ε-HNIW | icm.edu.pl |

| Ethyl Acetate | Toluene | ε-HNIW | researchgate.netgoogle.com |

| n-Butyl Acetate | Toluene | ε-HNIW | researchgate.net |

Micro-emulsion and Supercritical Fluid Methodologies

In addition to traditional recrystallization, advanced techniques have been explored to produce HNIW with controlled particle size and morphology, often at the nanoscale.

Micro-emulsion Methodologies: The micro-emulsion technique offers a route to synthesize HNIW nanoparticles. This method utilizes a thermodynamically stable dispersion of two immiscible liquids, such as oil and water, stabilized by a surfactant. ijnnonline.netarabjchem.org HNIW nanoparticles can be prepared via an oil-in-water microemulsion, where the particle size can be controlled by adjusting experimental parameters like the composition of the organic phase and the water-to-organic phase ratio. ijnnonline.netresearchgate.net This method can yield nanoparticles with an average size as small as 8 nm. ijnnonline.net

Supercritical Fluid (SCF) Methodologies: Supercritical fluid technology provides an environmentally friendly and highly controllable method for particle formation. jeires.commdpi.com In this context, supercritical carbon dioxide (CO₂) is often used. Two primary SCF techniques are applied to HNIW:

Rapid Expansion of Supercritical Solutions (RESS): In the RESS process, HNIW is dissolved in a supercritical fluid, and the resulting solution is rapidly expanded through a nozzle. The sudden drop in pressure and density causes a high degree of supersaturation, leading to the nucleation and growth of fine particles. nih.gov

Supercritical Anti-Solvent (SAS): In the SAS process, HNIW is first dissolved in a conventional organic solvent. This solution is then sprayed into a vessel containing a supercritical fluid (like CO₂) that acts as an antisolvent. The organic solvent is miscible with the supercritical antisolvent, but HNIW is not, causing it to precipitate out as fine particles. jeires.comresearchgate.net The SAS process parameters, such as pressure, temperature, HNIW concentration, and solution flow rate, can be tuned to control the particle size. researchgate.net

These advanced methodologies are crucial for producing HNIW particles with tailored properties, which can lead to improved performance and reduced sensitivity in energetic formulations.

Crystal Habit and Morphology Control

Reducing the particle size of this compound (HNIW) is a significant area of research aimed at enhancing its performance and reducing its sensitivity. nih.govacs.org Various methods have been explored to achieve this, including mechanical processing and advanced crystallization techniques.

Mechanical ball milling has been effectively used to produce nano-sized HNIW and its cocrystals. mdpi.comwiley.comresearchgate.net For example, a particle size grading mechanical ball milling method can yield nano-level HNIW with an average particle size of about 200 nm, featuring a narrow distribution. wiley.comresearchgate.net Similarly, superfine comminution techniques have been employed to prepare sub-micron sized CL-20. wiley.com

Recrystallization methods are also prominent in controlling particle size. The solvent-antisolvent recrystallization method is one such technique used to obtain nano-HNIW. wiley.comresearchgate.net A compressed air spray evaporation method has been used to prepare ultrafine CL-20 particles. bibliotekanauki.pl Furthermore, a microfluidic recrystallization technique has been successfully used to prepare ε-CL-20 with controlled particle sizes and narrow distributions, achieving D50 values of 2.77 μm, 17.22 μm, and 50.35 μm. mdpi.comresearchgate.net This method offers high heat and mass transfer efficiencies and precise parameter regulation. mdpi.com Drop-by-drop and drop-to-drop solvent-antisolvent interaction methods have also been investigated for engineering the particle size of high energetic compounds like HNIW. nih.govacs.org

The motivation behind these techniques is often to improve the safety characteristics of HNIW. It has been observed that a reduction in particle size can lead to decreased mechanical sensitivity. wiley.combibliotekanauki.pl For instance, ultrafine CL-20 prepared by a spray-assisted precipitation method, with a mean particle size of 470 nm, showed a significant reduction in impact sensitivity. researchgate.net

Interactive Table: Particle Size Reduction Techniques for HNIW

| Technique | Resulting Particle Size | Reference |

|---|---|---|

| Mechanical Ball Milling | ~200 nm | wiley.comresearchgate.net |

| Superfine Comminution | Sub-micron | wiley.com |

| Microfluidic Recrystallization | 2.77 µm, 17.22 µm, 50.35 µm (D50) | mdpi.comresearchgate.net |

| Ultrasound- and Spray-Assisted Precipitation | 470 nm (mean) | researchgate.net |

| Spray Drying | ~320 nm (average) | ktu.lt |

The crystal morphology of this compound (HNIW) is significantly influenced by various crystallization parameters, which in turn affects its properties, including sensitivity. The choice of solvent and anti-solvent, temperature, and the use of additives are key factors in controlling the crystal habit.

The properties of the anti-solvent, such as dipole moment and molecular polarity, play a crucial role in the crystallization of HNIW. researchgate.net For instance, when using solvents like acetone (B3395972) or ethyl acetate, anti-solvents with lower dipole moments tend to favor the formation of the ε-polymorph. researchgate.net The choice of solvent can also impact the solubility and phase behavior of HNIW cocrystals. acs.org For example, HNIW·TNT cocrystals dissolve incongruently in acetonitrile (B52724) but congruently in ethyl acetate. acs.org Microfluidic platforms have been used to study the effect of different solvents on HNIW crystal morphology, showing that crystal thickness has a positive correlation with the polarity of the solvents. rsc.org

Additives can modify crystal morphology by adsorbing onto crystal surfaces and inhibiting the growth of specific crystal faces. researchgate.netwiley.com For example, using aminoacetic acid as an additive during a drowning-out process can modify the morphology of ε-HNIW crystals into a more spherical shape, which has been associated with lower impact sensitivity. researchgate.netwiley.comacs.org Other additives like ethylene (B1197577) glycol and triacetin (B1683017) also lead to less angular and more regular crystal structures. researchgate.netwiley.com

Temperature is another critical parameter. Increasing the crystallization temperature can retard the molecular sticking process during crystal growth and may lead to morphology transitions. icm.edu.pl Conversely, ambient temperatures are often preferred to ensure ideal morphology. icm.edu.pl The rate of anti-solvent addition also has an effect; a slower addition rate can lead to more regular crystals with higher density. icm.edu.pl

Spheroidization techniques have been developed to produce HNIW crystals with approximately spherical shapes, fewer edges, and smooth surfaces. google.com One method involves a two-step process of etching in an etching liquid followed by polishing in a surface polishing solvent. google.com Another approach uses a saturated solution with a crystal growth control agent and seed crystals to grow spherical ε-HNIW crystals. google.com These spherical morphologies are desirable as they are associated with reduced mechanical sensitivity. google.comgoogle.com

Cocrystallization as a Crystal Engineering Strategy

Cocrystallization has emerged as a key strategy in crystal engineering to modify the properties of this compound (HNIW), aiming to create new energetic materials with a better balance of performance and safety. d-nb.info This technique involves combining HNIW with another molecule (a coformer) in a single crystal lattice, held together by non-covalent interactions like hydrogen bonds and π-stacking. d-nb.infomdpi.com

A prominent example is the cocrystal of HNIW and 2,4,6-trinitrotoluene (B92697) (TNT). The first HNIW/TNT cocrystal, with a 1:1 molar ratio, was synthesized in 2011. d-nb.inforsc.org Research has since focused on various synthesis methods, including solvent-assisted grinding and solvent/nonsolvent cocrystallization. mdpi.comiucr.org A green chemical method using ethanol (B145695) as a solvent and a grinder to assist dissolution has been developed to synthesize a high-density HNIW/TNT cocrystal (1.934 g/cm³). iucr.orgresearchgate.net This method is noted for being environmentally benign and scalable. iucr.org The structure of this cocrystal is characterized by one-dimensional hydrogen-bonded chains between the HNIW and TNT molecules. iucr.orgresearchgate.net

The design of HNIW-based cocrystals extends to other coformers as well. For instance, a novel three-component cocrystal explosive hydrate composed of HNIW, N-methyl-2-pyrrolidone (NMP), and water in a 1:2:1 molar ratio has been synthesized. rsc.orgrsc.org This cocrystal hydrate is stabilized by O-H···O and C-H···O hydrogen bonds and exhibits significantly reduced impact sensitivity compared to pure HNIW polymorphs. rsc.org Cocrystals of HNIW with benzotrifuroxan (B3051571) (BTF) have also been reported. butlerov.com

A primary goal of creating HNIW-based cocrystals is to reduce its high mechanical sensitivity while retaining its high energy output. researchgate.net The HNIW/TNT cocrystal, for example, shows a detonation velocity close to that of HNIW but with lower mechanical sensitivity. iucr.orgresearchgate.net Similarly, the HNIW/NMP/H2O cocrystal hydrate has a drop height for 50% explosion (H50) of 112 cm, a remarkable improvement over the 14-16 cm for pure HNIW polymorphs. rsc.org This desensitization is attributed to the formation of hydrogen bonds which can act as a pathway to dissipate energy and prevent the formation of "hot spots". rsc.org

Interactive Table: Properties of HNIW-Based Cocrystals

| Cocrystal System | Molar Ratio | Synthesis Method | Key Properties | Reference |

|---|---|---|---|---|

| HNIW/TNT | 1:1 | Solvent-assisted grinding | Density: 1.934 g/cm³, Detonation Velocity: 8631 m/s, Lower mechanical sensitivity than HNIW | iucr.orgresearchgate.net |

| HNIW/NMP/H2O | 1:2:1 | Slow evaporation | H50: 112 cm, Reduced impact sensitivity | rsc.orgrsc.org |

| HNIW/TNT | 1:1 | Solvent/nonsolvent cocrystallization | Prism morphology, Average size: 270 µm, Reduced impact and friction sensitivity | researchgate.net |

| HNIW/BTF | - | - | - | butlerov.com |

Exploration of Intermolecular Interactions in Cocrystalline Systems

The formation and stability of this compound (HNIW or CL-20) cocrystals are primarily governed by a complex network of non-covalent intermolecular interactions. nih.gov These interactions, including hydrogen bonds, van der Waals forces, and π-stacking, are the main driving forces for cocrystal formation. nih.govrsc.org The study of these forces is crucial for understanding the molecular arrangement and crystal packing, which in turn dictate the physicochemical properties of the resulting energetic material. rsc.org

Theoretical analyses, such as Hirshfeld surface analysis, non-covalent interaction (NCI) plots, and electrostatic surface potential (ESP) distributions, are employed to investigate these interactions in detail. rsc.org For instance, in a cocrystal of CL-20 with 1-methyl-3,4,5-trinitropyrazole (MTNP), Hirshfeld analysis revealed that O⋯H and O⋯O contacts are the most significant contributors to the intermolecular interactions. rsc.org

Hydrogen bonds, particularly of the C-H···O type, are frequently identified as key stabilizing interactions in HNIW cocrystals. cdnsciencepub.com In the CL-20/HMX cocrystal, nine distinct short contacts, indicative of strong hydrogen bonding, were identified, with the majority of the strongest bonds occurring between the HMX and CL-20 molecules. acs.org Similarly, in cocrystals of CL-20 with 2,4,6-trinitrotoluene (TNT), hydrogen bonds form between the nitro groups of HNIW and the methyl group of TNT, as well as between the methyl group of HNIW and the nitro groups of TNT. iucr.org These interactions can alter the bond strength of the trigger bond (the weakest bond in the molecule, initiation of whose breaking leads to detonation), which is believed to influence the material's sensitivity. nih.gov

Other significant interactions include NO2–π interactions and dispersion forces. cdnsciencepub.comresearchgate.net In the cocrystal of CL-20 with 1-methyl-2,4,5-trinitroimidazole (B8335940) (MTNI), both C-H···O hydrogen bonds and NO2–π interactions are present. researchgate.net For the CL-20/TEX cocrystal, analysis showed that unconventional C-H···O hydrogen bonds and dispersion forces are the primary drivers of cocrystal formation. cdnsciencepub.com The combination of these varied non-covalent forces creates a stable supramolecular structure, which can lead to modified properties such as improved density and reduced sensitivity compared to pure HNIW. iucr.org

Table 1: Key Intermolecular Interactions in Selected HNIW Cocrystals This table is interactive. You can sort and filter the data.

| Cocrystal System | Co-former | Dominant Intermolecular Interactions | Reference |

|---|---|---|---|

| HNIW/HMX | Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine | C-H···O Hydrogen Bonds, van der Waals forces | acs.orgrsc.org |

| HNIW/TNT | 2,4,6-trinitrotoluene | C-H···O Hydrogen Bonds, NO2-π interactions | iucr.orgresearchgate.net |

| HNIW/MTNP | 1-methyl-3,4,5-trinitropyrazole | O···H and O···O contacts, C-H···O Hydrogen Bonds | rsc.org |

| HNIW/MTNI | 1-methyl-2,4,5-trinitroimidazole | C-H···O and C-H···N Hydrogen Bonds, NO2-π interactions | researchgate.net |

| HNIW/TEX | 4,10-dinitro-2,6,8,12-tetraoxa-4,10-diaza-tetracyclododecane | C-H···O Hydrogen Bonds, Dispersion Forces | cdnsciencepub.com |

Research on Cocrystal Formation and Morphology under Solvent Polarity

The choice of solvent and its polarity plays a critical role in the cocrystallization of this compound (HNIW), significantly influencing both the formation of the cocrystal and its final morphology. mdpi.comresearchgate.net The interactions between solvent molecules, solute molecules, and the crystal surfaces can alter interfacial energies, which in turn affects the growth dynamics and habit of the crystals. mdpi.com For energetic materials, crystal morphology is a key factor in determining sensitivity; for example, spherical habits generally exhibit lower impact and friction sensitivities than needle- or plate-shaped crystals. mdpi.com

Molecular dynamics simulations and experimental studies have shown that solvent polarity can be strategically used to control cocrystal morphology. researchgate.netresearchgate.net For instance, in the case of CL-20/TFAZ cocrystals, solvents were categorized into nonpolar (hexane, n-heptane), polar without hydroxyl groups (n-butyl acetate, acetone), and polar with hydroxyl groups (methanol, propionic acid). mdpi.com The cocrystals exhibited needle-like habits when grown from nonpolar solvents, while the strategic selection of other solvents allowed for the modification of crystal morphologies into more cubic shapes. mdpi.com

Research on the CL-20/TNT cocrystal system using six solvents with a wide range of polarities (n-heptane, toluene, ethanol, acetonitrile, methanol, and dimethyl sulfoxide) indicated that the cocrystal is more readily formed in moderately polar solvents like ethanol and acetonitrile. researchgate.netd-nb.info The binding energy between the cocrystal and the solvent is a key factor; a weaker bond between the cocrystal and solvent molecules can lead to less hindrance of crystal growth. rsc.org For the CL-20/HMX cocrystal, theoretical calculations showed that the binding energy with ethyl acetate was the weakest compared to acetone and ethanol, suggesting that CL-20 and HMX molecules combine more easily in this less polar environment. rsc.org

The solvent can also influence which crystal faces are dominant in the final morphology. For the HNIW/DNB cocrystal in ethanol, the (001) face becomes the most important growth face, with its surface area increasing significantly compared to its morphology in a vacuum. cdnsciencepub.com This is attributed to the adsorption of ethanol molecules onto this polar face via hydrogen bonding. cdnsciencepub.com Similarly, for the CL-20/TNT cocrystal, simulations revealed that CL-20 molecules are more inclined to interact with TNT at specific crystal-solvent interfaces over others. researchgate.net This selective interaction modifies the relative growth rates of different crystal faces, ultimately determining the final shape of the cocrystal. researchgate.net

Table 2: Influence of Solvent Polarity on HNIW Cocrystal Morphology This table is interactive. You can sort and filter the data.

| Cocrystal System | Solvent(s) | Polarity | Observed/Predicted Morphology | Key Findings | Reference |

|---|---|---|---|---|---|

| CL-20/TFAZ | Hexane, n-heptane | Nonpolar | Needle-like habits | Nonpolar solvents lead to acicular crystal shapes. | mdpi.com |

| CL-20/TFAZ | n-butyl acetate, acetone, methanol | Polar | Cubic shapes | Crystal habits can be modified from needles to cubes by changing solvent. | mdpi.com |

| CL-20/TNT | Ethanol, Acetonitrile | Moderately Polar | Favorable formation | Cocrystal formation is easier in moderately polar solvents. | researchgate.net |

| CL-20/TNT | n-heptane, toluene, methanol, DMSO | Varied | Dominated by (002), (111), (020), (021) faces | Predicted morphology is in good agreement with experimental results in ethanol. | researchgate.net |

| CL-20/HMX | Ethyl Acetate | Low Polarity | Favorable formation | Weaker cocrystal-solvent binding energy in EA hinders growth less than in acetone or ethanol. | rsc.org |

| CL-20/HMX | DMSO/Acetonitrile Mixture | Polar | Favorable formation | CL-20 and HMX molecules are more easily adsorbed on the cocrystal surface in this solvent mixture. | nih.gov |

Compound Names

| Abbreviation/Name | Full Chemical Name |

| HNIW / CL-20 | This compound |

| HMX | Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine |

| TNT | 2,4,6-trinitrotoluene |

| MTNP | 1-methyl-3,4,5-trinitropyrazole |

| MTNI | 1-methyl-2,4,5-trinitroimidazole |

| TEX | 4,10-dinitro-2,6,8,12-tetraoxa-4,10-diaza-tetracyclododecane |

| DNB | 1,3-dinitrobenzene |

| TFAZ | 7H-trifurazano[3,4-b:3',4'-f:3'',4''-d]azepine |

| DMSO | Dimethyl sulfoxide |

| ACN | Acetonitrile |

Theoretical and Computational Investigations of Hexanitrohexaazaisowurtzitane

Ab Initio and Quantum Chemical Calculations

Ab initio and quantum chemical calculations provide fundamental insights into the electronic structure and energetics of HNIW. These methods solve the Schrödinger equation without empirical parameters, offering a high level of theory for understanding molecular properties.

Density Functional Theory (DFT) has become a widely used method for investigating the properties of HNIW due to its balance of accuracy and computational cost. wikipedia.org DFT calculations have been employed to determine various properties of HNIW polymorphs (α, β, γ, and ε). researchgate.net

Key applications of DFT in HNIW research include:

Geometric and Electronic Structures: DFT has been used to optimize the molecular geometries of different HNIW conformers. researchgate.net These calculations help in understanding the intricate three-dimensional structure of the caged molecule.

Vibrational Spectra: The infrared (IR) spectra of HNIW polymorphs have been calculated using DFT methods. researchgate.net These theoretical spectra can be compared with experimental data to validate the computational models and aid in the identification of different crystalline phases.

Thermodynamic Properties: DFT calculations have been utilized to predict the thermodynamic properties of HNIW over a range of temperatures. researchgate.net This information is vital for assessing the thermal stability of the material.

Decomposition Pathways: DFT has been instrumental in exploring the potential decomposition pathways of HNIW. acs.org Studies have suggested that the initial step in the thermal decomposition of HNIW is the cleavage of the N-NO2 bond, which is considered the "trigger bond". researchgate.netacs.org

A comparative study using the B3LYP functional with a 6-31G* basis set has provided valuable data on the geometric parameters, electronic structures, and thermodynamic properties of the α (or γ), β, and ε conformations of HNIW. researchgate.net The results from these DFT calculations have shown good agreement with experimental findings. researchgate.net

While standard DFT functionals can struggle with describing long-range interactions, dispersion-corrected DFT (DFT-D) methods have been shown to improve the accuracy of calculations for molecular crystals like HNIW. mdpi.com The inclusion of dispersion corrections is particularly important for accurately modeling the weak interlayer interactions that influence the crystal packing and stability. mdpi.com The use of DFT-D has led to better agreement between calculated and experimental structural parameters, with discrepancies often reduced to within a 2% error range. mdpi.com

For larger systems and more complex simulations, the Density-Functional Tight-Binding (DFTB) method offers a computationally less expensive alternative to traditional DFT. rug.nlscm.com DFTB is an approximate DFT scheme that retains the essential quantum mechanical features but is significantly faster. rug.nliaea.org This makes it suitable for simulations involving a larger number of atoms or longer time scales. nih.gov A mixed DFT/DFTB approach has also been proposed to calculate thermodynamic properties for complex systems more efficiently. mdpi.com

Ab initio molecular dynamics (AIMD) combines quantum mechanical calculations to determine the forces on atoms with classical molecular dynamics to simulate their motion. This approach allows for the investigation of chemical reactions and dynamics without the need for pre-defined reactive force fields.

AIMD simulations have been crucial in elucidating the initial chemical events in the thermal decomposition of HNIW in both gas and solid phases. nih.govacs.org A key finding from these simulations is that the primary unimolecular decomposition channel for HNIW is the homolysis of the N-NO2 bond. nih.govacs.org This is in contrast to other nitramines where HONO elimination can be a significant pathway. nih.govacs.org

Molecular Dynamics (MD) Simulations and Force Field Development

Classical Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of large assemblies of molecules over time. The accuracy of MD simulations is highly dependent on the quality of the force field, which is a set of parameters that describe the potential energy of the system.

Several force fields have been developed and adapted specifically for simulations of HNIW. rsc.org The choice of force field depends on the properties being investigated, with some designed for non-reactive simulations and others for studying chemical reactions.

Sorescu–Rice–Thompson (SRT) Force Field: The SRT force field is a non-reactive, rigid-molecule potential that was initially developed for other nitramines like RDX and subsequently tested for its transferability to HNIW. dtic.milencyclopedia.pub It has been used in molecular packing and NPT-molecular dynamics simulations to predict the crystal structures of HNIW polymorphs. dtic.mil While it provides good agreement with experimental structures, its rigid-molecule assumption is a limitation. dtic.mil

COMPASS Force Field: The Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies (COMPASS) force field is an ab initio based force field that allows for molecular flexibility. rsc.orgsklogwiki.orgaddlink.es It has been parameterized and validated against a wide range of experimental data for both gas-phase and condensed-phase properties. rsc.orgsklogwiki.org The COMPASS force field has been successfully applied to study ε-CL-20-based polymer-bonded explosives (PBXs). rsc.org

ReaxFF: ReaxFF is a reactive force field that can model the formation and breaking of chemical bonds, making it suitable for simulating the chemical decomposition of HNIW. nih.govnih.gov ReaxFF-lg, a variant of this force field, has been used to investigate the thermal decomposition of ε-CL-20 at various high temperatures and to study the chemical reactions of HNIW under heat and shock conditions. nih.govnih.gov These simulations have provided insights into the initial decomposition products and pathways, which can vary with temperature and pressure. nih.gov

Smith and Bharadwaj (SB) Force Field Variants: The SB force field is a quantum-chemistry based flexible-molecule force field originally developed for HMX. rsc.org It has been successfully transferred and adapted for HNIW, resulting in variants like SB-CL20 and SB-CL20+CCNN. rsc.org These non-reactive force fields have been validated by comparing simulated lattice parameters of HNIW polymorphs with experimental data. rsc.org They have also been used to study the equation of state and pressure-induced changes in the elastic and structural properties of ε-HNIW. rsc.orgaip.org

Table of HNIW-Specific Force Fields

| Force Field | Type | Key Features and Applications |

|---|---|---|

| Sorescu–Rice–Thompson (SRT) | Non-reactive, Rigid-molecule | Transferable from RDX; used for crystal packing and structure prediction of HNIW polymorphs. dtic.milencyclopedia.pub |

| COMPASS | Non-reactive, Flexible-molecule | Ab initio based; predicts both gas-phase and condensed-phase properties; used for PBX simulations. rsc.orgsklogwiki.org |

| ReaxFF | Reactive | Models bond formation and breaking; used to simulate thermal decomposition and shock-induced chemistry. nih.govnih.gov |

| Smith and Bharadwaj (SB) Variants | Non-reactive, Flexible-molecule | Quantum-chemistry based, transferred from HMX; used to study polymorphism, equation of state, and pressure effects. rsc.orgaip.org |

HNIW is known to exist in several polymorphic forms (α, β, γ, ε, and ζ), each with distinct crystal structures and properties. rsc.org Understanding the relative stability and interconversion of these polymorphs is crucial for the safe handling and application of HNIW.

MD simulations using the aforementioned force fields have been instrumental in studying the structures and stability of HNIW polymorphs. rsc.orgdtic.mil These simulations can predict lattice parameters and densities that are in good agreement with experimental data. rsc.org

The relative stabilities of the polymorphs have been a subject of both experimental and theoretical investigation. At ambient conditions, the ε-polymorph is generally considered to be the most stable, followed by the γ-polymorph. rsc.org MD simulations have been used to investigate the phase transitions between different polymorphs. For example, simulations have explored the γ ↔ ζ phase transition, suggesting different thermodynamic paths for the direct and reverse transformations. rsc.org

More advanced simulation techniques, such as metadynamics, have been employed to accelerate the transitions between polymorphs in simulations and to map out the free energy surface of these transformations. acs.org These studies have provided valuable insights into the interconversion pathways and have even predicted the existence of previously unknown intermediate states. acs.org

Studies on Pressure-Induced Structural and Elastic Property Changes

Computational studies have been instrumental in understanding the behavior of this compound under extreme pressures. Molecular Dynamics (MD) simulations, employing flexible-molecule force fields, have been used to model various CL-20 polymorphs, with a particular focus on the ε-polymorph. nih.govrsc.org These simulations confirm the increasing stiffness of the ε-CL-20 crystal at pressures up to 90 GPa. nih.govrsc.orgresearchgate.net Subtle changes in elastic and structural properties have been linked to the flexibility and mobility of specific nitro groups within the molecule. nih.govrsc.org

First-principles calculations for ε-CL-20 under pressures ranging from 0 to 75 GPa have provided a detailed understanding of its elasticity and structural evolution. researchgate.net These studies predict a transition from brittle to plastic behavior under compression, as indicated by a sharp increase in the ratio of bulk modulus to shear modulus (B/G). researchgate.net The calculations also show that the electronic band gap of ε-CL-20 decreases with increasing pressure, suggesting that the material becomes more sensitive under compression. researchgate.net The anisotropic nature of the crystal's response to pressure is evident in the predicted relationships between the elastic constants at different pressure regimes. researchgate.net In the lower pressure region, the relationship is C11 ≈ C33 > C22, while at higher pressures, it changes to C11 > C22 ≈ C33. researchgate.net

Isothermal−isobaric molecular simulations have accurately reproduced the experimentally observed changes in crystallographic parameters as a function of pressure for HNIW crystals. acs.org Furthermore, pressure-volume data from experiments and simulations have been fitted to the Birch-Murnaghan equation of state to describe the material's compressibility. researchgate.net

| Property | Observation under Increasing Pressure | Computational Method | Source |

|---|---|---|---|

| Stiffness | Increases up to 90 GPa | Molecular Dynamics (MD) | nih.govrsc.org |

| Behavior | Changes from brittleness to plasticity | First-Principles Calculations | researchgate.net |

| Band Gap | Decreases | First-Principles Calculations | researchgate.net |

| Elastic Constants (Low P) | C11 ≈ C33 > C22 | First-Principles Calculations | researchgate.net |

| Elastic Constants (High P) | C11 > C22 ≈ C33 | First-Principles Calculations | researchgate.net |

Computational Analysis of Phase Transition Thermodynamics and Pathways

The rich polymorphism of CL-20 (α, β, γ, ε, and ζ phases) has been extensively studied using computational methods to understand the thermodynamics and pathways of transformations between these forms. nih.govresearchgate.net Molecular dynamics simulations have suggested that the reversible γ ↔ ζ phase transition, which occurs experimentally at approximately 0.7 GPa, follows different multi-step pathways for the direct and reverse transformations. nih.govresearchgate.netrsc.org

High-temperature phase transformation analyses using ReaxFF-lg molecular dynamics show that the ε and γ polymorphs undergo phase changes between 398-423 K. energetic-materials.org.cn The ε→γ transition is predicted to occur at atmospheric pressure, whereas the reverse γ→ε transition requires a pressure of 0.5 GPa or higher. energetic-materials.org.cn The same study indicates that the β-polymorph transforms into the more stable ε-form at 448 K. energetic-materials.org.cn Experimentally, the ε-phase is stable up to 120 °C (393 K) at ambient pressure. researchgate.net Quantum chemistry calculations have determined the potential barrier for the ε→γ transformation to be 7.74 kJ·mol⁻¹, a relatively low barrier that can be overcome during fabrication processes. aip.org In contrast, the transformation from ε-CL-20 to β-CL-20 is considered thermodynamically spontaneous. aip.org

| Transformation | Condition | Activation/Potential Barrier | Computational Method | Source |

|---|---|---|---|---|

| γ ↔ ζ | ~0.7 GPa, Reversible | Not specified | Molecular Dynamics (MD) | nih.govresearchgate.net |

| ε → γ | 398-423 K, Atmospheric Pressure | 7.74 kJ·mol⁻¹ | ReaxFF-lg MD, Quantum Chemistry | energetic-materials.org.cnaip.org |

| γ → ε | 398-423 K, ≥ 0.5 GPa | Not specified | ReaxFF-lg MD | energetic-materials.org.cn |

| β → ε | 448 K | Not specified | ReaxFF-lg MD | energetic-materials.org.cn |

| ε → β | Thermodynamically Spontaneous | Negative | Quantum Chemistry | aip.org |

Mechanistic Studies of Unimolecular Degradation Pathways

Computational Elucidation of Initial Bond Cleavage and Fragmentation

Understanding the initial steps of decomposition is critical for assessing the stability and performance of energetic materials. Computational studies have provided deep insights into the unimolecular degradation of CL-20. A well-established initial decomposition mechanism is the homolytic cleavage of the N–NO₂ bond. researchgate.netpku.edu.cn Ab initio molecular dynamics simulations have shown this to be the sole distinct initial reaction channel in unimolecular decomposition, with ring-breaking occurring subsequent to the NO₂ fission. acs.org This N-N bond scission is considered the rate-determining step in the thermal degradation of CL-20. wiley.comresearchgate.net The energy required for this initial bond-breaking is calculated to be around 170 kJ/mol. wiley.com

However, other pathways have been identified. A novel degradation route elucidated by Density Functional Theory (DFT) calculations involves the cleavage of a strained fragment from the isowurtzitane cage itself, rather than the conventional elimination of NO₂. researchgate.netacs.orgnih.gov This fragmentation pathway leads to the formation of two other energetic species: dinitrodihydropyrazine and dinitroformimidamide. researchgate.netacs.orgnih.gov More recent investigations have also proposed a water-mediated pathway that results in HONO elimination. bohrium.com This catalytic mechanism is energetically competitive with the N-NO₂ scission, having a calculated activation energy of 138.9 kJ/mol (using the PBE functional). bohrium.com

| Decomposition Pathway | Calculated Activation Energy | Computational Method | Source |

|---|---|---|---|

| N-NO₂ Bond Homolysis | ~170 kJ/mol | DFT | wiley.com |

| N-NO₂ Bond Homolysis (Double NO₂ release) | 171.9 kJ/mol (PBE functional) | Ab initio nudged elastic band | bohrium.com |

| Cage Fragmentation | ~220 kJ/mol (for ε-CL-20) | DFT (validated by experiment) | |

| Water-mediated HONO Elimination | 138.9 kJ/mol (PBE functional) | Ab initio nudged elastic band | bohrium.com |

Reactive Molecular Dynamics Simulations for High-Temperature Decomposition

Reactive Molecular Dynamics (RMD) simulations are a powerful tool for modeling the complex chemical reactions that occur during the high-temperature decomposition of energetic materials. mdpi.com Techniques like ReaxFF have been used to simulate the thermal decomposition of condensed-phase CL-20 at temperatures ranging from 800 K to 3000 K. pku.edu.cn These simulations confirm that the primary unimolecular pathways are N–NO₂ bond cleavage and C–N bond scission leading to the opening of the cage structure. pku.edu.cnresearchgate.net The cleavage of the N-NO₂ bond is significantly enhanced at higher temperatures. pku.edu.cn ReaxFF simulations also identified a bimolecular pathway involving oxygen abstraction by an NO₂ molecule. pku.edu.cn

To overcome the time-scale limitations of traditional ab initio MD, methods based on neural network potentials (NNP) have been developed. nih.govrutgers.edursc.org These NNP-based RMD simulations can accelerate the calculations by several orders of magnitude while maintaining accuracy comparable to DFT. nih.govrutgers.edu Simulations using this approach have tracked the decomposition of CL-20 and CL-20/TNT cocrystals, identifying the N-NO₂ bond cleavage as the predominant initial reaction. nih.govrutgers.edursc.org Other techniques, such as density functional tight-binding molecular dynamics (DFTB-MD), have been applied to study the decomposition of CL-20-based cocrystals at high temperatures (1000 K to 3000 K), revealing multiple initial reaction mechanisms. nih.gov

Computational Prediction of Cocrystal Properties

Cocrystallization is a key strategy for tuning the properties of energetic materials, particularly for reducing the sensitivity of powerful but sensitive compounds like CL-20. Computational methods are vital for predicting the formation and properties of these cocrystals, guiding experimental efforts. researchgate.net

Surface Electrostatic Potential and Binding Energy Calculations

The analysis of surface electrostatic potential (ESP) is a fundamental tool for understanding and predicting intermolecular interactions that govern cocrystal formation. nih.gov In CL-20, computational studies show that negative ESP regions are concentrated around the oxygen atoms of the nitro groups, while positive regions are located on the cage skeleton. nih.govnih.gov In potential cocrystals, such as CL-20/RDX, the interaction between the negative ESP of CL-20's oxygen atoms and the positive ESP of RDX's C-H groups indicates the formation of intermolecular C-H⋯O hydrogen bonds, which stabilize the cocrystal structure. nih.gov This analysis of ESP is useful for exploring the formation mechanism of various cocrystals, including those with TKX-50 and DNB. mdpi.com

Binding energy calculations are used to quantify the stability of potential cocrystal structures. mdpi.com Molecular dynamics simulations have been used to calculate binding energies for CL-20 cocrystals with different coformers and molar ratios. semanticscholar.orgmdpi.com For instance, simulations of CL-20/RDX cocrystals showed that a 1:1 molar ratio resulted in the highest binding energy, indicating the most stable configuration with the best compatibility. semanticscholar.org The binding energy (E_bind) is a measure of the interaction strength between the component molecules in the crystal lattice. mdpi.com A higher binding energy generally correlates with greater stability. mdpi.comsemanticscholar.org For example, a new, high-density HNIW/TNT cocrystal (1.934 g cm⁻³) was found to be more thermodynamically stable than pure HNIW, a property linked to its intermolecular hydrogen bonding and corresponding electron binding energies. iucr.orgresearchgate.net

| Cocrystal System | Key Computational Finding | Methodology | Source |

|---|---|---|---|

| CL-20/TNT | New high-density (1.934 g cm⁻³) form is more thermodynamically stable than HNIW. | XPS, DFT | iucr.orgresearchgate.net |

| CL-20/RDX | 1:1 molar ratio has the highest binding energy and best mechanical properties. C-H⋯O bonds identified via ESP. | MD Simulation, ESP Analysis | nih.govsemanticscholar.org |

| CL-20/TKX-50 | ESP analysis predicted hydrogen bonding between H of -NH₃⁺ in TKX-50 and O of –NO₂ in CL-20. | ESP Analysis | mdpi.com |

| CL-20/DNB | Binding energy calculations used to assess stability. | MD Simulation | mdpi.com |

Table of Compound Names

| Abbreviation/Name | Full Chemical Name |

| HNIW / CL-20 | This compound |

| TNT | 2,4,6-Trinitrotoluene (B92697) |

| DNP | 2,4-dinitro-2,4-diazapentane |

| DNG | 2,4-dinitro-2,4-diazaheptane |

| DNB | 1,3-Dinitrobenzene |

| TKX-50 | Dihydroxylammonium 5,5'-bistetrazole-1,1'-diolate |

| HMX | 1,3,5,7-tetranitro-1,3,5,7-tetraazacyclooctane (Octogen) |

| RDX | 1,3,5-Trinitroperhydro-1,3,5-triazine (Hexogen) |

| MDNT | 2-Methyl-1,3-dinitrobenzene |

| BTF | Benzotrifuroxan (B3051571) |

| Dinitrodihydropyrazine | Not fully specified |

| Dinitroformimidamide | Not fully specified |

| PETN | Pentaerythritol tetranitrate |

| TATB | 1,3,5-Triamino-2,4,6-trinitrobenzene |

| FOX-7 | 1,1-Diamino-2,2-dinitroethylene |

Cohesive Energy Density and Mechanical Property Predictions

Theoretical and computational methods, particularly molecular dynamics (MD) simulations, are pivotal in predicting the cohesive energy density (CED) and mechanical properties of this compound (HNIW), also known as CL-20. These predictions are crucial for understanding the stability, safety, and performance of HNIW and its formulations.

Cohesive energy density is a measure of the intermolecular forces within a crystal and is directly related to its stability. A higher CED value generally indicates a more stable material. MD simulations have been employed to study the CED of HNIW, often in the context of cocrystals, which are crystalline structures composed of two or more different molecules. For instance, studies on cocrystals of HNIW with other energetic materials like HMX (cyclotetramethylenetetranitramine) have shown that the CED of the cocrystal is significantly greater than that of a simple physical mixture of the components. dntb.gov.ua This suggests enhanced stability in the cocrystal form. Research has consistently shown that the CED of HNIW and its cocrystals decreases as the temperature increases, which implies that the structural stability diminishes at higher temperatures. dntb.gov.ua This trend is a critical consideration for the safe handling and storage of the material.

The effect of crystal defects on the properties of HNIW has also been a subject of theoretical investigation. For a cocrystal of HNIW and nitroguanidine (B56551) (NQ), the introduction of defects such as vacancies or dislocations was predicted to cause a decrease in the cohesive energy density by 2.46% to 12.72%, indicating a reduction in stability and an increase in sensitivity. nih.gov

The mechanical properties of HNIW, such as the bulk modulus (K), tensile modulus (E), and shear modulus (G), are essential for predicting its response to external stimuli like impact and pressure. These properties are routinely calculated using MD simulations. For example, a study on a cocrystal of HNIW and 1,4-dinitroimidazole (1,4-DNI) predicted its mechanical parameters at various temperatures. researchgate.net Similarly, investigations into ε-CL-20/HMX cocrystals revealed that their tensile, bulk, and shear moduli are lower than those of the individual ε-CL-20 and β-HMX crystals and also decrease with rising temperatures. acs.org The prediction of these properties is vital for engineering less sensitive and more robust energetic formulations.

The following tables summarize key predicted properties of HNIW and its cocrystals from various theoretical studies.

Table 1: Predicted Cohesive Energy Density (CED) of HNIW-based Materials at Different Temperatures

| Material | Temperature (K) | Cohesive Energy Density (kJ/cm³) | Reference |

|---|---|---|---|

| CL-20/HMX Cocrystal | 298 | 1.83 | dntb.gov.ua |

| CL-20/HMX Mixture | 298 | 1.15 | dntb.gov.ua |

| CL-20/TNT Cocrystal | 298 | 1.91 | dntb.gov.ua |

| CL-20/TNT Composite | 298 | 1.34 | dntb.gov.ua |

Table 2: Predicted Mechanical Properties of HNIW Cocrystals

| Material | Property | Value (GPa) | Reference |

|---|---|---|---|

| ε-CL-20/HMX Cocrystal | Tensile Modulus (E) | < E of ε-CL-20 and β-HMX | acs.org |

| ε-CL-20/HMX Cocrystal | Bulk Modulus (K) | < K of ε-CL-20 and β-HMX | acs.org |

| ε-CL-20/HMX Cocrystal | Shear Modulus (G) | < G of ε-CL-20 and β-HMX | acs.org |

| CL-20/1,4-DNI Cocrystal | Bulk Modulus (K) | Lowest at 300 K | researchgate.net |

| CL-20/1,4-DNI Cocrystal | Tensile Modulus (E) | Lowest at 300 K | researchgate.net |

| CL-20/1,4-DNI Cocrystal | Shear Modulus (G) | Lowest at 300 K | researchgate.net |

Application of Machine Learning in HNIW Research for Property Prediction

The field of energetic materials is increasingly leveraging machine learning (ML) to accelerate the discovery and characterization of new compounds, with HNIW being a key subject of this research. nih.govacs.org ML models offer a significant advantage by enabling rapid prediction of material properties, a process that is often time-consuming and computationally expensive with traditional quantum simulations and thermochemical codes. researchgate.netnih.gov

Machine learning applications in this domain focus on establishing quantitative structure-property relationships (QSPR). nih.gov By training on datasets of known energetic molecules, ML algorithms can learn to predict the properties of novel or uncharacterized compounds based solely on their molecular structure. researchgate.net For HNIW and other energetic materials, researchers have developed ML models to predict a wide range of critical properties, including density, heat of formation, detonation velocity, detonation pressure, and impact sensitivity. mdpi.comsciengine.com

The process typically involves several key steps:

Data Preparation : Compiling a database of energetic molecules, such as HNIW and others, with their experimentally determined or accurately calculated properties. mdpi.com

Feature Extraction : Converting molecular structures into machine-readable formats known as "descriptors" or "fingerprints". mdpi.com Various methods are used, such as sum over bonds, Coulomb matrices, and custom descriptors that capture the physicochemical nature of the molecules. dntb.gov.uaresearchgate.net

Model Construction and Training : Employing various ML algorithms to train a model that can map the molecular features to the target properties. mdpi.com

Model Evaluation : Assessing the performance and predictive accuracy of the trained model. mdpi.com

Several types of machine learning models have been applied to the study of energetic materials. These include Kernel Ridge Regression (KRR), Artificial Neural Networks (ANN), Support Vector Regression (SVR), and Random Forests (RF). mdpi.comsciengine.com For instance, one study demonstrated that for a dataset of 109 energetic molecules, a Kernel Ridge Regression model combined with a "sum over bonds" featurization method provided strong predictive performance for properties like detonation pressure and velocity. dntb.gov.uaresearchgate.netarxiv.org

The application of ML has shown promise in screening large chemical databases for potential new high-energy-density materials that possess desirable properties like low sensitivity. researchgate.net Although the development of ML models specifically and exclusively for HNIW is not the common approach, HNIW is a critical benchmark and data point in the broader datasets used to train these predictive models. nih.govresearchgate.net The success of these models in predicting the properties of a diverse set of energetic materials, including HNIW, paves the way for the automated design and discovery of next-generation energetic compounds. researchgate.net

Table 3: Machine Learning in Energetic Materials Research

| Aspect | Description | Examples | Reference |

|---|---|---|---|

| Predicted Properties | Properties of energetic materials that ML models are trained to predict. | Density, Heat of Formation, Detonation Velocity, Detonation Pressure, Explosive Energy, Impact Sensitivity. | researchgate.netmdpi.comsciengine.com |